molecular formula C10H18O2 B6252784 2-(prop-2-en-1-yl)heptanoic acid CAS No. 40923-73-7

2-(prop-2-en-1-yl)heptanoic acid

Cat. No.: B6252784
CAS No.: 40923-73-7
M. Wt: 170.2
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Description

The compound 2-(prop-2-en-1-yl)heptanoic acid is a carboxylic acid derivative featuring a heptanoic acid backbone substituted with an allyl (prop-2-en-1-yl) group at the second carbon. Instead, the available literature extensively documents its ester analog, allyl heptanoate (prop-2-en-1-yl heptanoate, CAS 142-19-8), a flavoring agent widely used in the food and fragrance industries . For clarity, this article will focus on allyl heptanoate as the primary compound of interest, with comparisons to structurally related acids and esters.

Key properties of allyl heptanoate include:

  • Molecular formula: C₁₀H₁₈O₂
  • Molecular weight: 170.25 g/mol
  • Density: 0.9 g/cm³
  • Boiling point: 214°C at 760 mmHg
  • Structure: Features a heptanoate ester group linked to an allyl moiety .

Properties

CAS No.

40923-73-7

Molecular Formula

C10H18O2

Molecular Weight

170.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing 2-(prop-2-en-1-yl)heptanoic acid involves the esterification of heptanoic acid with allyl alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction typically proceeds under reflux conditions, where the mixture is heated to remove water formed during the reaction, driving the equilibrium towards the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to ensure high yields. The product is then purified through distillation to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(prop-2-en-1-yl)heptanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(prop-2-en-1-yl)heptanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(prop-2-en-1-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release heptanoic acid and allyl alcohol, which can then participate in various biochemical pathways. The allyl group can also undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

n-Heptanoic Acid (CAS 142-82-5)

The parent acid of allyl heptanoate, n-heptanoic acid, lacks the allyl substituent. Key differences include:

  • Functionality : As a carboxylic acid, it is more polar and acidic (pKa ~4.8) compared to the ester.
  • Applications : Primarily used in organic synthesis and lubricant production, contrasting with the ester’s role in flavoring .
Property Allyl Heptanoate n-Heptanoic Acid
Molecular formula C₁₀H₁₈O₂ C₇H₁₄O₂
Molecular weight (g/mol) 170.25 130.19
Boiling point (°C) 214 223
Density (g/cm³) 0.9 0.92
Functional group Ester Carboxylic acid

2-Prop-2-ynylnonanoic Acid (CAS not provided)

This compound, referenced in , shares structural similarities but differs in chain length (nonanoic acid vs. heptanoic acid) and substituent (propargyl vs. allyl). Key contrasts:

  • Substituent effects : The propargyl (alkyne) group introduces greater rigidity and reactivity compared to the allyl (alkene) group.
  • Chain length : The longer carbon chain (C9 vs. C7) increases hydrophobicity and may alter biological activity .

Methyl Heptanoate (Hypothetical Comparison)

  • Volatility : Lower molecular weight esters (e.g., methyl) typically have lower boiling points.
  • Flavor profile: Allyl esters often impart fruity or floral notes, whereas methyl esters may lack complexity.

Physicochemical and Application-Based Differences

Reactivity

  • Allyl heptanoate: The allyl group participates in electrophilic addition reactions (e.g., bromination) and polymerization, limiting its stability in certain formulations .
  • n-Heptanoic acid: Reacts via acid-base interactions or esterification, making it a versatile synthetic intermediate .

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